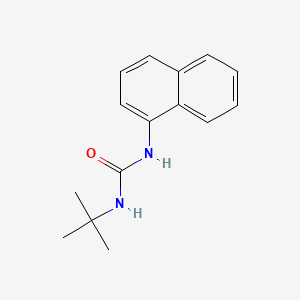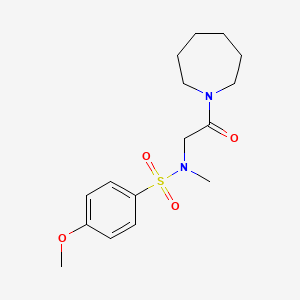
N-(tert-butyl)-N'-1-naphthylurea
Übersicht
Beschreibung
N-(tert-butyl)-N'-1-naphthylurea (NBU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol. NBU is a versatile compound that has been used in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-N'-1-naphthylurea has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study protein-ligand interactions, enzyme kinetics, and protein folding. N-(tert-butyl)-N'-1-naphthylurea has also been used as a molecular probe to study the structure and function of biological membranes. In addition, N-(tert-butyl)-N'-1-naphthylurea has been used as a model compound to study the reactivity and selectivity of various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-N'-1-naphthylurea is not well understood, but it is believed to work by binding to proteins and altering their conformation. N-(tert-butyl)-N'-1-naphthylurea has been shown to bind to a variety of proteins, including bovine serum albumin, lysozyme, and human serum albumin. The binding of N-(tert-butyl)-N'-1-naphthylurea to these proteins can induce conformational changes that affect their function.
Biochemical and Physiological Effects:
N-(tert-butyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase. N-(tert-butyl)-N'-1-naphthylurea has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(tert-butyl)-N'-1-naphthylurea has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(tert-butyl)-N'-1-naphthylurea in lab experiments is its versatility. It can be used as a fluorescent probe, a molecular probe, and a model compound. N-(tert-butyl)-N'-1-naphthylurea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N-(tert-butyl)-N'-1-naphthylurea is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for research involving N-(tert-butyl)-N'-1-naphthylurea. One area of research is to further investigate its mechanism of action and identify the proteins that it binds to. Another area of research is to develop new applications for N-(tert-butyl)-N'-1-naphthylurea, such as using it as a drug delivery system or a biosensor. Additionally, N-(tert-butyl)-N'-1-naphthylurea could be used to study the structure and function of other biological molecules, such as nucleic acids and carbohydrates.
Conclusion:
In conclusion, N-(tert-butyl)-N'-1-naphthylurea is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying protein-ligand interactions, enzyme kinetics, and protein folding. N-(tert-butyl)-N'-1-naphthylurea has many potential applications in the future, and further research is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
The synthesis of N-(tert-butyl)-N'-1-naphthylurea involves the reaction between 1-naphthylamine and tert-butyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine, and the product is purified by recrystallization. The yield of N-(tert-butyl)-N'-1-naphthylurea is typically around 60-70%, and the purity can be determined by melting point analysis.
Eigenschaften
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,3)17-14(18)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSGLABVNNHQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145168 | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-tert-butyl-3-(1-naphthyl)- | |
CAS RN |
102434-42-4 | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102434424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-tert-butyl-3-(1-naphthyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-dimethyl-3-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5719251.png)

![N-(2,4-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5719269.png)

![N'-{[(4-propylcyclohexyl)carbonyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5719299.png)

![1-[2-(ethylthio)benzoyl]indoline](/img/structure/B5719314.png)
![N-(3-hydroxy-5-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5719323.png)

![5-{[(4-methyl-1-piperazinyl)methylene]amino}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5719336.png)

![1-cyclohexylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5719349.png)